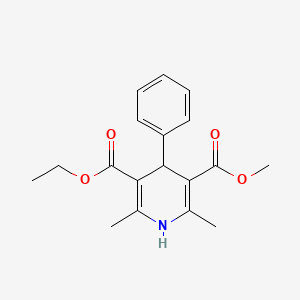

ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Ester groups: Methyl and ethyl esters at positions 3 and 5.

- Substituents: Methyl groups at positions 2 and 6, and a phenyl group at position 4.

- Synthesis: Typically prepared via the Hantzsch reaction, involving ethyl acetoacetate, benzaldehyde, and ammonium acetate in solvents like glycerol or ethanol, yielding up to 92% under optimized conditions .

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHYNEBURMLCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875059 | |

| Record name | 4-DHP,3-13 ANALOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This multicomponent reaction includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

Dihydropyridine derivatives, including ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, are primarily known for their role as calcium channel blockers. These compounds are utilized in the treatment of hypertension and other cardiovascular diseases. They function by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and decreased blood pressure .

1.2 Neuroprotective Effects

Recent studies have indicated that certain dihydropyridine derivatives exhibit neuroprotective properties. For instance, they may help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential application is attributed to their ability to modulate calcium homeostasis and exert antioxidant effects .

Synthesis and Structural Analysis

2.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium bicarbonate as a catalyst. This reaction yields the desired dihydropyridine structure with specific substituents that enhance its pharmacological properties .

2.2 Structural Characteristics

The molecular structure of this compound includes a dihydropyridine ring that adopts a flattened boat conformation. The dihedral angle between the plane of the ring and the phenyl substituent is approximately 88.78°, which may influence its biological activity and interactions with target sites in the body .

Potential Side Effects and Safety Profile

While dihydropyridines are generally well-tolerated, potential side effects include peripheral edema, headache, and gastrointestinal disturbances. The safety profile for this compound specifically remains under investigation but should be considered carefully in clinical applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Insight: Electron-withdrawing substituents (e.g., –NO₂, –Cl) enhance pharmacological potency by increasing DHP ring planarity and binding affinity . The phenyl group in the target compound offers less activation than nitro or cyano analogs.

Ester Group Modifications

Biological Activity

Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (EMDPC) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article reviews the biological activity of EMDPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₁NO₄

- Molecular Weight : 317.37 g/mol

- CAS Number : 1165-06-6

Pharmacological Activities

-

Antioxidant Activity

- EMDPC exhibits significant antioxidant properties. DHPs have been shown to protect against oxidative stress by scavenging free radicals. Studies indicate that compounds in this class can reduce oxidative damage in various biological systems, thereby offering potential neuroprotective effects against conditions like Alzheimer's disease .

-

Anticancer Properties

- Recent investigations have highlighted the cytotoxic effects of EMDPC on cancer cell lines. For instance, EMDPC derivatives demonstrated selective cytotoxicity towards HeLa and MCF-7 cancer cells with IC₅₀ values of 3.6 µM and 5.2 µM respectively . This selectivity suggests a promising avenue for developing anticancer agents based on DHP structures.

-

Cholinesterase Inhibition

- EMDPC has been evaluated for its ability to inhibit cholinesterases (ChEs), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to EMDPC showed IC₅₀ values in the micromolar range against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential as multitarget drugs .

The biological activities of EMDPC can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-donating groups in DHPs enhances their ability to donate electrons to free radicals, stabilizing them and preventing cellular damage .

- Calcium Channel Modulation : DHPs are known to act as calcium channel blockers, which can influence various physiological processes including muscle contraction and neurotransmitter release .

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of EMDPC using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that EMDPC significantly reduced oxidative stress markers in vitro compared to control groups.

| Assay Type | IC₅₀ Value (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.5 |

Study 2: Anticancer Activity

In a comparative study against standard chemotherapeutics, EMDPC was tested on multiple cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Selectivity Index |

|---|---|---|

| HeLa | 3.6 | High |

| MCF-7 | 5.2 | Moderate |

| GM07492 | >50 | Low |

These findings indicate that EMDPC selectively targets cancer cells while sparing normal fibroblast cells, suggesting its potential as a safer alternative in cancer therapy.

Q & A

Q. What are the established synthetic routes for ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and how are they optimized?

The compound is typically synthesized via the Hantzsch reaction , a one-pot multicomponent reaction involving aldehydes, β-ketoesters, and ammonia derivatives. For example, benzaldehyde, ethyl/methyl acetoacetate, and ammonium bicarbonate in methanol under reflux yield 1,4-dihydropyridine derivatives . Modifications include solvent selection (e.g., water for greener synthesis ) and catalyst optimization. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures yield (e.g., 45.9% in methanol ).

Q. How is the compound characterized structurally and chemically post-synthesis?

Characterization involves:

- Spectroscopic methods : H/C NMR for proton/carbon environments, IR for functional groups (e.g., ester C=O stretches at ~1700 cm), and MS for molecular ion confirmation .

- X-ray crystallography : Single-crystal analysis confirms stereochemistry, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing ).

Q. What biological activities are reported for structurally related 1,4-dihydropyridines, and how can these guide research on this compound?

Analogous 1,4-dihydropyridines exhibit vasodilatory , antihypertensive , and antimicrobial activities . Researchers can design bioactivity assays (e.g., calcium channel blocking assays) using reference compounds like nifedipine. Structure-activity relationship (SAR) studies should focus on substituent effects at the 4-phenyl and ester groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on ECHA guidelines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Avoid inhalation; work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, IRI) resolve discrepancies between experimental and theoretical structural data?

Density Functional Theory (DFT) calculations predict molecular geometry, bond lengths, and electron density distribution, which can be cross-validated with X-ray crystallography. For example, deviations in dihedral angles >5° suggest conformational flexibility or crystal packing effects . Independent Gradient Model (IGM) and Interaction Region Indicator (IRI) analyses visualize non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that influence stability .

Q. What strategies improve synthetic yield and purity when scaling up production?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

- Catalyst screening : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves ester isomerism or byproducts .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Case study : If NMR suggests equatorial substituents but X-ray shows axial conformation, consider dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR or NOESY can detect conformational exchange .

- Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs with distinct spectral profiles .

Q. What methodologies validate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS.

- Photostability : UV irradiation (ICH Q1B guidelines) identifies light-sensitive moieties (e.g., dihydropyridine ring oxidation) .

Data Contradiction Analysis

Q. Why do Hantzsch reaction yields vary significantly across studies?

Yield discrepancies (e.g., 45–85%) arise from:

- Stoichiometric ratios : Excess β-ketoester (2.5 equiv.) improves cyclization but increases byproduct formation .

- Ammonia source : Ammonium acetate vs. bicarbonate affects reaction pH and intermediate stability .

Q. How can researchers reconcile computational predictions with experimental bioactivity results?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., L-type calcium channels). If in vitro activity contradicts predictions, re-evaluate binding site hydration or protein flexibility .

- Free-energy perturbation : Calculate binding affinities for substituent modifications (e.g., electron-withdrawing groups at the 4-phenyl position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.